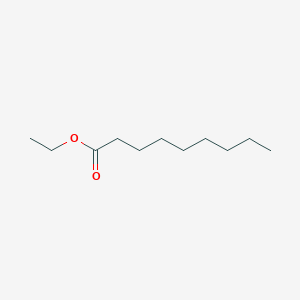
2-Ethylquinoxaline 1,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylquinoxaline 1,4-dioxide (EQOD) is a heterocyclic organic compound with a molecular formula of C10H8N2O2. It has been widely studied due to its diverse range of applications in the field of chemistry and biochemistry. EQOD is a versatile compound that has been used as a catalyst, a precursor for the synthesis of various organic compounds, and as a probe for the study of biological systems.
Mécanisme D'action
2-Ethylquinoxaline 1,4-dioxide's mechanism of action is not fully understood. However, it is believed that 2-Ethylquinoxaline 1,4-dioxide acts as a radical initiator in the presence of hydrogen peroxide. This results in the formation of reactive oxygen species, which can lead to oxidative stress and cell damage.
Effets Biochimiques Et Physiologiques
2-Ethylquinoxaline 1,4-dioxide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth of bacteria and fungi. 2-Ethylquinoxaline 1,4-dioxide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethylquinoxaline 1,4-dioxide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under a variety of conditions and has a long shelf life. However, 2-Ethylquinoxaline 1,4-dioxide can be toxic and must be handled with care. It may also react with other chemicals in the lab, leading to unexpected results.
Orientations Futures
There are several future directions for research on 2-Ethylquinoxaline 1,4-dioxide. One area of interest is the development of new synthesis methods for 2-Ethylquinoxaline 1,4-dioxide and related compounds. Another area of interest is the use of 2-Ethylquinoxaline 1,4-dioxide as a probe for the study of biological systems, including the development of new fluorescent probes for the detection of DNA and RNA. Additionally, 2-Ethylquinoxaline 1,4-dioxide may have potential applications in the development of new drugs for the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
2-Ethylquinoxaline 1,4-dioxide can be synthesized using a variety of methods, including the oxidation of 2-ethylquinoxaline with hydrogen peroxide or potassium permanganate. Other methods include the oxidation of 2-ethylquinoxaline with nitric acid or the reaction of 2-ethylquinoxaline with N-bromosuccinimide.
Applications De Recherche Scientifique
2-Ethylquinoxaline 1,4-dioxide has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of DNA and RNA, as well as a probe for the study of protein-ligand interactions. 2-Ethylquinoxaline 1,4-dioxide has also been used as a catalyst for various organic reactions, including the oxidation of alcohols and the synthesis of heterocyclic compounds.
Propriétés
Numéro CAS |
16007-75-3 |
|---|---|
Nom du produit |
2-Ethylquinoxaline 1,4-dioxide |
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
3-ethyl-4-oxidoquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C10H10N2O2/c1-2-8-7-11(13)9-5-3-4-6-10(9)12(8)14/h3-7H,2H2,1H3 |
Clé InChI |
WOSBROCEKUGOHI-UHFFFAOYSA-N |
SMILES |
CCC1=C[N+](=O)C2=CC=CC=C2N1[O-] |
SMILES canonique |
CCC1=C[N+](=O)C2=CC=CC=C2N1[O-] |
Synonymes |
2-Ethylquinoxaline 1,4-dioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















